
2,2'-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) is an organic compound characterized by the presence of a brominated phenylene core linked to two tetrahydro-2H-pyran groups through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) typically involves the reaction of 2-bromo-1,4-dihydroxybenzene with tetrahydro-2H-pyran in the presence of a suitable base. The reaction proceeds through the formation of ether linkages between the phenylene core and the tetrahydro-2H-pyran groups. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenylene core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylene derivative without the bromine substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenylene derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include phenylene derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include the de-brominated phenylene derivative.
Wissenschaftliche Forschungsanwendungen
2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of 2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetate: Similar structure with additional bromine atoms and acetate groups.
2,2’,2’‘,2’‘’-((2-Bromo-1,4-phenylene)bis(methanetriyl))tetrakis(1H-pyrrole): Contains multiple pyrrole groups instead of tetrahydro-2H-pyran groups.
4,4’-((5-Bromo-2-iodo-1,3-phenylene)bis(oxy))bis(2,3-dihydro-1H-inden-1-one): Features different substituents on the phenylene core.
Uniqueness
2,2’-((2-Bromo-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) is unique due to its specific combination of a brominated phenylene core and tetrahydro-2H-pyran groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H21BrO4 |
|---|---|
Molekulargewicht |
357.24 g/mol |
IUPAC-Name |
2-[2-bromo-4-(oxan-2-yloxy)phenoxy]oxane |
InChI |
InChI=1S/C16H21BrO4/c17-13-11-12(20-15-5-1-3-9-18-15)7-8-14(13)21-16-6-2-4-10-19-16/h7-8,11,15-16H,1-6,9-10H2 |
InChI-Schlüssel |
JUPLZNDMXVZPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)OC3CCCCO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


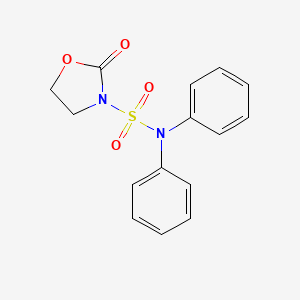
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

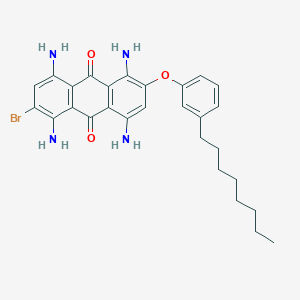

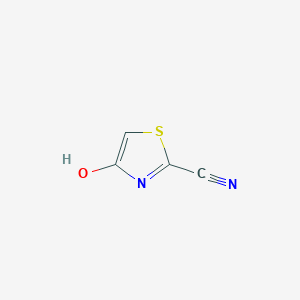
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
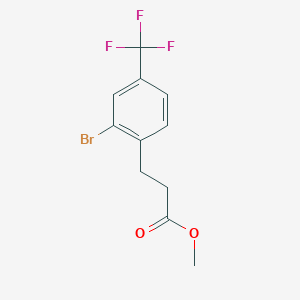

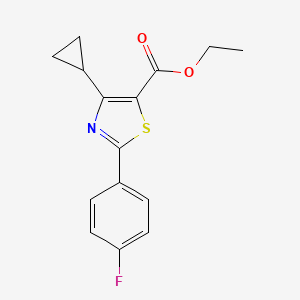

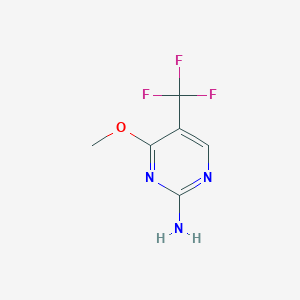
![[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B15250466.png)
